molecular formula C21H18ClF5N6O2 B11512007 N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11512007
M. Wt: 516.8 g/mol
InChI Key: FSOZXHDVFYUIMM-UHFFFAOYSA-N
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Description

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chlorodifluoromethoxy, morpholinyl, and trifluoromethyl phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines under controlled temperature conditions . The reaction is usually carried out in non-chlorinated organic solvents, such as toluene, at temperatures ranging from 20°C to 70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets through various pathways. The trifluoromethyl and chlorodifluoromethoxy groups enhance its ability to form stable complexes with target molecules, while the morpholinyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl and chlorodifluoromethoxy groups, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea . Compared to these compounds, N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C21H18ClF5N6O2

Molecular Weight

516.8 g/mol

IUPAC Name

4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H18ClF5N6O2/c22-21(26,27)35-16-6-4-14(5-7-16)28-17-30-18(32-19(31-17)33-8-10-34-11-9-33)29-15-3-1-2-13(12-15)20(23,24)25/h1-7,12H,8-11H2,(H2,28,29,30,31,32)

InChI Key

FSOZXHDVFYUIMM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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